N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide
Description
Properties
CAS No. |
303084-13-1 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-3-10(13(19)7-12)8-15-16-14(20)9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
InChI Key |
OPFIQASDEDPYSP-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis involves a hydrazone formation mechanism. The aldehyde group of 4-hydroxysalicylaldehyde reacts with the hydrazide group of 4-nitrobenzohydrazide, leading to the elimination of water and the formation of a C=N bond (benzylidene hydrazone) .
Key steps:
-
Nucleophilic attack : The hydrazide’s amine group attacks the aldehyde’s carbonyl carbon.
-
Dehydration : Water is eliminated, forming a hydrazone linkage.
-
Stabilization : Intramolecular and intermolecular hydrogen bonds stabilize the product .
Structural Analysis
The crystal structure reveals a planar molecular geometry with an r.m.s. deviation of 0.0832 Å for non-hydrogen atoms . Stabilization arises from:
Intermolecular Interactions
-
Hydrogen bonds :
-
π–π interactions : Occur between aromatic rings of symmetry-related molecules (centroid-centroid distance: 3.5425 Å) .
| Interaction Type | Description |
|---|---|
| Intramolecular | O—H⁻⁻N bonding within the molecule |
| Intermolecular | O—H⁻⁻O, N—H⁻⁻O, and C—H⁻⁻O hydrogen bonds form layers and 3D networks |
| π–π stacking | Aromatic ring interactions between molecules |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide exhibits notable anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 and HUH7 liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and autophagy in these cells, leading to significant reductions in cell viability .
1.2 Antiparasitic Properties
Similar compounds, particularly those related to hydrazones, have demonstrated activity against protozoan parasites such as Leishmania donovani and Trypanosoma brucei. This suggests that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide may also possess antiprotozoal activity, warranting further investigation into its potential as a therapeutic agent against parasitic infections .
1.3 Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities using various assays, including DPPH and FRAP tests. Results indicate strong antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress-related diseases .
Material Science
2.1 Corrosion Inhibition
N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide has shown potential as a corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to the formation of protective layers on metal surfaces through adsorption mechanisms, which significantly reduce corrosion rates.
2.2 Sensor Development
The compound's ability to form stable complexes with metal ions has led to its application in sensor technology. It can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants due to its selective binding properties .
Environmental Applications
3.1 Water Treatment
Given its chemical structure, N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide may be employed in water treatment processes to remove heavy metals or organic pollutants. Its chelating properties allow it to bind with contaminants, facilitating their removal from aqueous solutions .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the presence of the nitro and hydroxyl groups allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells .
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected Hydrazones
Key Observations :
Key Observations :
Key Observations :
- The title compound’s antioxidant activity is attributed to its 2,4-dihydroxy groups, which donate protons to stabilize free radicals .
- Bromo and methoxy substituents improve anticancer and antimicrobial activities, respectively, by modulating electronic properties and membrane permeability .
- Neuroprotective hydrazones (e.g., benzimidazole derivatives) highlight the scaffold’s versatility in targeting neurological pathways .
Biological Activity
N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide is a hydrazone compound synthesized from 2,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. Its unique structure, characterized by the presence of both hydroxyl and nitro groups, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : C14H11N3O5
- Molecular Weight : 301.25 g/mol
- Functional Groups : Hydroxyl (-OH) and nitro (-NO2) groups enhance its reactivity and biological potential.
1. Antimicrobial Activity
Research indicates that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results from studies show:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 17 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant capacity of N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide has been evaluated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- DPPH IC50 Value : 25 µg/mL
- FRAP (Ferric Reducing Antioxidant Power) : Significant reduction in ferric ion to ferrous ion was observed, indicating strong reducing power .
3. Anti-inflammatory Activity
In vitro studies have shown that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide inhibits pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism involves the suppression of NF-κB signaling pathways, which play a critical role in inflammation.
- Cytokine Inhibition (%) :
- TNF-α: 60%
- IL-6: 55%
This suggests potential applications in treating inflammatory diseases .
4. Anticancer Activity
The anticancer properties of N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HepG2 | 15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Moreover, the compound increased reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Case Studies
-
Study on Antimicrobial Effects :
- A study conducted on various bacterial strains revealed that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized its potential as a natural preservative in food industries.
-
Anticancer Investigation :
- In another study involving HepG2 cells treated with different concentrations of the compound over 72 hours, morphological changes indicative of apoptosis were observed. This included increased cell volume and cytoplasmic vacuolation, suggesting that the compound may induce programmed cell death through oxidative stress mechanisms .
Q & A
What are the optimal synthetic routes for N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide, and how do reaction conditions influence yield and purity?
The compound is synthesized via condensation of 4-nitrobenzohydrazide and 4-hydroxysalicylaldehyde in ethanol under acidic catalysis (acetic acid) and reflux (5 hours). Crystallization occurs at room temperature, yielding planar molecules stabilized by intramolecular hydrogen bonds (O–H⋯N) and π–π interactions . Key factors affecting yield include:
- Molar ratio : Equimolar reactants (3 mmol each) minimize side products.
- Solvent choice : Ethanol promotes Schiff base formation while ensuring solubility of intermediates.
- Catalyst : Acetic acid enhances imine formation kinetics.
Yields typically range from 42% to 76% for derivatives, depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .
How can spectroscopic and crystallographic data resolve ambiguities in structural assignments for this compound?
- X-ray crystallography confirms the near-planar geometry (r.m.s. deviation: 0.0832 Å) and intramolecular O–H⋯N hydrogen bonding (2.07 Å). Intermolecular O–H⋯O and N–H⋯O interactions stabilize the crystal lattice, with π–π stacking (centroid separation: 3.54 Å) between aromatic rings .
- 1H/13C NMR : The hydrazone proton (N–H) appears as a broad singlet at δ 11.30–12.24 ppm, while the azomethine proton (C=N–H) resonates at δ 8.51–8.66 ppm. Aromatic protons exhibit splitting patterns consistent with substitution (e.g., doublets for nitro groups at δ 8.17–8.39 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) confirm hydrazone formation. O–H stretches (3200–3500 cm⁻¹) indicate phenolic groups .
What methodological strategies address contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or antioxidant activity across studies often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or antioxidant models (DPPH vs. FRAP).
- Solubility limitations : Poor aqueous solubility may reduce bioavailability in vitro. Using DMSO as a co-solvent (≤1% v/v) mitigates this .
- Metal coordination : Enhanced activity in metal complexes (e.g., Co(II), Cu(II)) compared to free ligands suggests redox-active metal centers potentiate biological effects. For example, Cu(II) complexes exhibit lower MIC values (2–8 µg/mL) against Staphylococcus aureus due to membrane disruption via ROS generation .
How can computational methods (DFT, TD-DFT) predict electronic properties relevant to photochemical applications?
- DFT calculations (B3LYP/6-311++G(d,p)) reveal intramolecular charge transfer (ICT) between the electron-deficient nitro group and electron-rich dihydroxybenzylidene moiety. The HOMO-LUMO gap (~3.2 eV) suggests potential as a photosensitizer .
- TD-DFT predicts UV-Vis absorption maxima at 350–380 nm (π→π* transitions), corroborated experimentally. Solvatochromic shifts in polar solvents (e.g., ethanol) align with computed dipole moments (~6.5 D) .
What advanced strategies improve the refinement of crystal structures with disordered hydrogen atoms?
- SHELX refinement : Restrain O–H and N–H bond lengths (0.84±0.02 Å and 0.88±0.02 Å, respectively) using AFIX commands. Isotropic displacement parameters (Uiso) are set to 1.2–1.5×Ueq of carrier atoms .
- Hydrogen bonding networks : Use PLATON or Mercury to analyze intermolecular interactions. For example, the title compound forms a 3D network via O–H⋯O (2.65 Å) and C–H⋯O (2.82 Å) contacts, critical for resolving disorder in phenolic groups .
How do substituent modifications on the benzylidene or nitrobenzohydrazide moieties alter bioactivity?
- Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. Derivatives with –Cl or –Br substituents show MIC values 2–4× lower than unsubstituted analogs .
- Hydroxyl group positioning : 2,4-Dihydroxy substitution (vs. 3,4-dihydroxy) improves antioxidant capacity (IC₅₀: 18.7 µM in DPPH assay) due to resonance stabilization of phenoxyl radicals .
What analytical challenges arise in characterizing hydrazone tautomerism, and how are they resolved?
- Tautomeric equilibrium : The keto-enol equilibrium complicates NMR interpretation. Low-temperature ¹H NMR (−40°C in DMSO-d₆) "freezes" tautomers, revealing separate signals for enol (δ 11.3–12.2 ppm) and keto (δ 9.5–10.5 ppm) forms .
- X-ray vs. solution state : Crystallography often captures the enol form due to stabilization by hydrogen bonds, whereas solution-state studies may show equilibrium. IR spectroscopy (C=O vs. C–O stretches) distinguishes dominant tautomers .
How do solvent polarity and pH influence the compound’s stability and reactivity?
- pH-dependent degradation : Acidic conditions (pH < 3) protonate the hydrazone nitrogen, accelerating hydrolysis. Stability studies (HPLC) show >90% integrity in neutral buffers (pH 7.4) over 48 hours .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (chloroform) favor keto tautomers. Reactivity in Suzuki coupling or coordination chemistry is solvent-dependent .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
